molecular formula C16H18F3N3O2 B2598543 N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide CAS No. 1333897-81-6

N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide

Cat. No.: B2598543
CAS No.: 1333897-81-6
M. Wt: 341.334
InChI Key: LGVGLAVPWHRVFF-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is a synthetic organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-(trifluoromethyl)benzoic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Alkylation: The final step involves the alkylation of the intermediate with 3-methylbutyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and methyl groups, leading to the formation of corresponding oxides or acids.

    Reduction: Reduction reactions can convert the cyano group to an amine, potentially altering the compound’s biological activity.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyano groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals or agrochemicals.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyano group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]acetamide}: Lacks the formamido group, which may affect its reactivity and biological activity.

    N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}propionamide: Contains a propionamide group instead of an acetamide group, potentially altering its chemical properties.

Uniqueness

N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a cyano and a trifluoromethyl group makes it particularly interesting for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[(1-cyano-3-methylbutyl)amino]-2-oxoethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-10(2)7-13(8-20)22-14(23)9-21-15(24)11-3-5-12(6-4-11)16(17,18)19/h3-6,10,13H,7,9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVGLAVPWHRVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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